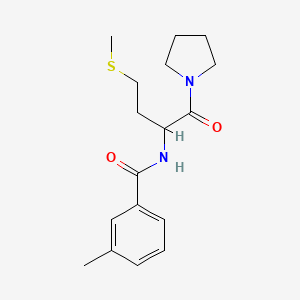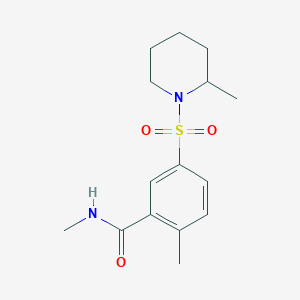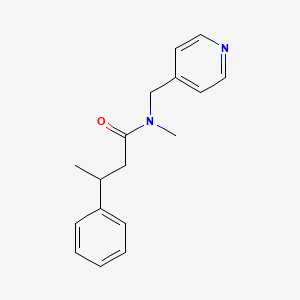
3-methyl-N-(4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the pyrrolidine class of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-(4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzamide has a number of biochemical and physiological effects. These effects include reducing inflammation, reducing pain, and inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-(4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, its potential as an anti-cancer agent makes it a valuable compound for cancer research. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-(4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzamide. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to study its potential as an anti-cancer agent in more detail. Additionally, research can be done to explore the potential toxicity of this compound and ways to mitigate any potential harm. Finally, more studies can be conducted to understand its mechanism of action in greater detail.
Métodos De Síntesis
The synthesis of 3-methyl-N-(4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzamide has been achieved using various methods. One of the most common methods is the reaction of 4-methylsulfanyl-1-oxo-1-pyrrolidine-3-carboxylic acid with 3-methyl-2-butanone, followed by reaction with benzoyl chloride. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-methyl-N-(4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have potential as an anti-inflammatory and analgesic agent. Additionally, it has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-methyl-N-(4-methylsulfanyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-13-6-5-7-14(12-13)16(20)18-15(8-11-22-2)17(21)19-9-3-4-10-19/h5-7,12,15H,3-4,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFLRLPCYLBUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CCSC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7564124.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B7564129.png)
![2-[[5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7564143.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N-(oxolan-2-ylmethyl)oxolane-2-carboxamide](/img/structure/B7564150.png)
![N,N-diethyl-2-[4-(3-methoxybenzoyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7564157.png)
![N-[2-[(3-methoxyphenyl)carbamoyl]phenyl]-2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B7564162.png)

![3-methoxy-N-[1-(2-methylpropyl)piperidin-4-yl]benzamide](/img/structure/B7564175.png)
![3-methyl-N-[4-methylsulfanyl-1-oxo-1-(pentylamino)butan-2-yl]benzamide](/img/structure/B7564177.png)

![N-(3,4-dihydro-2H-chromen-4-yl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7564200.png)
![3,4-dihydro-1H-isochromen-1-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7564207.png)
![3-[(1,3-dioxoisoindol-2-yl)methyl]-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzamide](/img/structure/B7564213.png)